Comparative Physical and Predicted ADME Properties of N7-Substituted Pyrrolo[2,3-d]pyrimidine-4-carboxylates
In the absence of direct comparative experimental data, a class-level inference can be drawn from in silico predictions. The target N7-tosyl methyl ester has a predicted LogP (XLogP3-AA) of 2.4 [1], substantially higher than the N7-H methyl ester (XLogP3-AA ≈ 0.4) or N7-methyl methyl ester (XLogP3-AA ≈ 1.1) [2]. This suggests greater lipophilicity, which may influence solubility, membrane permeability, and chromatographic behavior during purification. However, these are computational predictions and have not been experimentally validated for this specific compound.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.4 (predicted) |
| Comparator Or Baseline | Methyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (N7-H): ~0.4 (predicted); Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (N7-CH3): ~1.1 (predicted) |
| Quantified Difference | ΔLogP ≈ +2.0 vs N7-H; +1.3 vs N7-CH3 |
| Conditions | Computed by XLogP3 3.0 (PubChem). No experimental LogP or LogD7.4 data available. |
Why This Matters
Predicted LogP differences can guide selection for reverse-phase HPLC purification or when designing compounds for specific solubility or permeability profiles, though procurement decisions should ideally rely on experimental data.
- [1] PubChem. Compound Summary for CID 50989110, Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate. View Source
- [2] PubChem. Compound Summary comparison for Methyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate and Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (search for related structures). View Source
